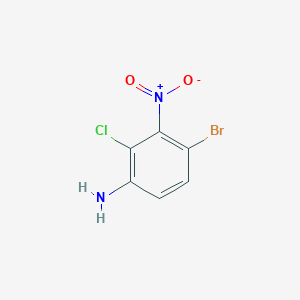

4-Bromo-2-chloro-3-nitroaniline

Beschreibung

4-Bromo-2-chloro-3-nitroaniline is a halogenated aromatic amine with the molecular formula C₆H₄BrClN₂O₂. It features a bromo (-Br) group at the 4-position, a chloro (-Cl) group at the 2-position, and a nitro (-NO₂) group at the 3-position of the aniline ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination ligands . Its commercial availability is noted at a price of $837.00/5g (as of 2025), reflecting its specialized applications .

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPMIWBQAZAODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Bromination of 2-Chloro-3-nitroaniline

The most efficient route involves brominating 2-chloro-3-nitroaniline using in situ-generated bromine. In a representative protocol, sodium bromide reacts with chlorate salts in acidic media to produce bromine, which undergoes electrophilic substitution at the para position relative to the amino group. For example, treatment of 2-chloro-3-nitroaniline with hydrobromic acid (20% w/w) and sulfuric acid at 40–50°C, followed by gradual addition of sodium chlorate, yields 4-bromo-2-chloro-3-nitroaniline with 98% efficiency. This method leverages the nitro group’s meta-directing effect and the chlorine’s ortho/para-directing influence to ensure regioselectivity.

Mechanistic Insights :

The reaction proceeds via acid-catalyzed generation of bromine (Br₂) from bromide ions (Br⁻) and chlorate (ClO₃⁻):

Electrophilic bromine attacks the aromatic ring at position 4, driven by the amino group’s activating effect and steric hindrance from existing substituents.

Stepwise Synthesis from Aniline Derivatives

Alternative routes begin with simpler precursors, such as 2-chloroaniline, which undergoes nitration followed by bromination:

-

Nitration :

2-Chloroaniline is nitrated using a sulfuric-nitric acid mixture at 0–5°C to yield 2-chloro-3-nitroaniline. The nitro group preferentially occupies position 3 due to the chlorine’s ortho/para-directing influence and the amino group’s activation of the ring. -

Bromination :

The intermediate is brominated using the aforementioned in situ bromine method, achieving comparable yields.

Industrial-Scale Optimization

Reaction Conditions and Catalysis

Industrial protocols emphasize temperature control and reagent stoichiometry to maximize yield and purity:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 40–55°C | Prevents side reactions |

| Bromide concentration | 15–20% (w/w) | Ensures complete conversion |

| Chlorate addition rate | 2–3 hours | Controls exothermicity |

| Post-reaction pH | 5–8 | Minimizes hydrolysis |

Data adapted from CN101838174B.

Higher temperatures (>60°C) risk decarboxylation or ring degradation, while slower chlorate addition mitigates heat accumulation. Post-reaction neutralization with dilute alkali ensures product stability.

Purification and Waste Management

Industrial processes employ solvent extraction (e.g., ether or dichloromethane) and recrystallization to isolate the product. For example, acidified reaction mixtures are extracted with ether, washed with water, and distilled under reduced pressure to obtain crystalline 4-bromo-2-chloro-3-nitroaniline. Waste streams containing residual bromide salts are treated with oxidizing agents to recover bromine, aligning with green chemistry principles.

Comparative Analysis of Bromination Methods

In Situ Bromine vs. Molecular Bromine

Traditional bromination using liquid bromine (Br₂) faces challenges:

-

Safety risks : Br₂ is toxic and corrosive.

-

Lower yields : Uncontrolled exothermic reactions promote di-bromination.

In contrast, in situ generation via NaBr/NaClO₃:

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-chloro-3-nitroaniline can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as iron and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-Bromo-2-chloro-3-aminobenzene.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-chloro-3-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chloro-3-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The chemical and physical properties of halogenated nitroanilines are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Compounds

Key Observations :

- Substituent Position: The nitro group's position significantly impacts planarity and intermolecular interactions. For example, 2-Bromo-4-nitroaniline (I) and 2-Chloro-4-nitroaniline (III) are structurally planar, facilitating strong hydrogen bonding .

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine increases molecular weight and may enhance van der Waals interactions, affecting solubility and reactivity.

Biologische Aktivität

4-Bromo-2-chloro-3-nitroaniline is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

4-Bromo-2-chloro-3-nitroaniline has the molecular formula C6H4BrClN2O2. The presence of bromine and chlorine atoms, along with a nitro group on the aniline ring, contributes to its unique chemical properties that influence its biological interactions.

Synthesis Methods

The synthesis of 4-Bromo-2-chloro-3-nitroaniline typically involves several key steps:

- Nitration : Benzene is nitrated to form nitrobenzene using concentrated nitric acid and sulfuric acid.

- Halogenation : Nitrobenzene is halogenated to introduce bromine and chlorine atoms, often using bromine and chlorine in the presence of a catalyst.

- Reduction : The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

The biological activity of 4-Bromo-2-chloro-3-nitroaniline is primarily attributed to its ability to interact with various biomolecules within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects. Additionally, the halogen atoms can participate in halogen bonding, which may influence the compound's reactivity and interaction with proteins or nucleic acids.

Toxicological Profile

Studies have indicated that 4-Bromo-2-chloro-3-nitroaniline exhibits harmful effects upon exposure. It is classified as harmful if swallowed and can cause skin irritation . These toxicological properties necessitate careful handling in laboratory and industrial settings.

Case Studies

- Antimicrobial Activity : Research has explored the antimicrobial properties of halogenated anilines, including 4-Bromo-2-chloro-3-nitroaniline. In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

- Cytotoxicity Assays : In cell line studies, 4-Bromo-2-chloro-3-nitroaniline was shown to induce cytotoxic effects in human cancer cell lines. The mechanism appears to involve oxidative stress pathways, leading to increased apoptosis rates in treated cells compared to controls.

- Environmental Impact : Investigations into the environmental persistence of 4-Bromo-2-chloro-3-nitroaniline have revealed its potential as a pollutant due to its resistance to degradation in certain conditions. Studies highlight the need for monitoring this compound in wastewater treatment processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Notable Biological Activity |

|---|---|---|

| 4-Chloro-2-nitroaniline | Similar structure | Antimicrobial properties |

| 2-Chloro-4-nitroaniline | Similar structure | Cytotoxic effects on cancer cells |

| 4-Bromo-2-nitroaniline | Lacks chlorine atom | Potential use in drug development |

Q & A

Q. What synthetic strategies are optimal for preparing 4-Bromo-2-chloro-3-nitroaniline with high regiochemical control?

Methodological Answer:

- Use stepwise functionalization: Begin with nitration of 4-bromo-2-chloroaniline under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Safety protocols for handling nitroaromatics (e.g., explosion risk) should align with guidelines for hazardous intermediates .

Q. Which spectroscopic techniques are essential for characterizing 4-Bromo-2-chloro-3-nitroaniline?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; nitro and halogen groups induce deshielding in aromatic protons.

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and amine (3450–3300 cm⁻¹ N-H stretch) groups.

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement . Ensure crystal quality via slow evaporation from acetone or DMF.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 4-Bromo-2-chloro-3-nitroaniline?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP ) with 6-311++G(d,p) basis sets balance accuracy and computational cost.

- Electrostatic Potential Maps : Calculate to identify electrophilic/nucleophilic sites (e.g., nitro group’s electron-withdrawing effect).

- Frontier Molecular Orbitals (HOMO/LUMO) : Analyze energy gaps to predict charge-transfer interactions in reactions.

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) .

Q. How to address contradictions between experimental crystallographic data and DFT-predicted bond lengths/angles?

Methodological Answer:

- Multi-Method Validation : Compare geometries from B3LYP , M06-2X, and ωB97X-D functionals to assess systematic errors.

- High-Resolution Crystallography : Use synchrotron radiation for sub-Å resolution data. Refine with SHELXL to minimize thermal motion artifacts.

- Statistical Analysis : Apply R-factor and residual density plots to evaluate model fit.

Q. What methodologies elucidate regioselectivity in electrophilic aromatic substitution (EAS) reactions of 4-Bromo-2-chloro-3-nitroaniline?

Methodological Answer:

- Hammett Parameters : Quantify substituent effects (σₚ values: NO₂ = +0.78, Cl = +0.23, Br = +0.26) to predict meta/para-directing trends.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in halogenation or nitration.

- Computational Transition State Modeling : Locate EAS transition states (e.g., nitration via σ-complex intermediates) using DFT .

Q. How to design a stability study for 4-Bromo-2-chloro-3-nitroaniline under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Testing : Expose samples to pH 1–13 buffers (37°C, 72 hrs) and analyze via HPLC for decomposition products.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C).

- Photostability : Use UV-Vis spectroscopy to monitor degradation under 254 nm light.

Data Analysis & Troubleshooting

Q. How to resolve conflicting NMR assignments for aromatic protons in 4-Bromo-2-chloro-3-nitroaniline?

Methodological Answer:

Q. What experimental controls are critical when studying the compound’s toxicity in biological assays?

Methodological Answer:

- Negative Controls : Use structurally similar inert analogs (e.g., 4-nitroaniline ) to isolate toxicity effects.

- Dose-Response Curves : Test 0.1–100 μM ranges to identify IC₅₀ values.

- Metabolite Screening : Incubate with liver microsomes (e.g., human S9 fraction) to detect reactive intermediates.

Advanced Computational Applications

Q. Can machine learning (ML) models predict novel derivatives of 4-Bromo-2-chloro-3-nitroaniline with enhanced properties?

Methodological Answer:

Q. How to simulate the compound’s interaction with biological targets (e.g., enzymes) using molecular docking?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.